2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride
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Overview
Description
2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride is a chemical compound with the molecular formula C8H7ClFNO It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzimidoyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride: Similar in structure but with a methoxy group instead of a methyl group.
2-Fluoro-N-hydroxy-5-chlorobenzimidoyl Chloride: Contains a chlorine atom instead of a methyl group.
2-Fluoro-N-hydroxy-5-ethylbenzimidoyl Chloride: Features an ethyl group instead of a methyl group.
Uniqueness
2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methyl group provides steric hindrance, affecting its interactions with other molecules and its overall stability. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-fluoro-N-hydroxy-5-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c1-5-2-3-7(10)6(4-5)8(9)11-12/h2-4,12H,1H3 |
InChI Key |
PJTFGFPMQRAJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=NO)Cl |
Origin of Product |
United States |
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